An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1,4-Dimethylindoline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1,4-Dimethylindoline
This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 1,4-dimethylindoline. It is intended for researchers, scientists, and drug development professionals who rely on NMR for the unambiguous structural elucidation and characterization of heterocyclic compounds. The principles and methodologies discussed herein are grounded in established spectroscopic theory and best practices.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For a substituted heterocyclic compound like 1,4-dimethylindoline, a key structural motif in various biologically active molecules, a thorough NMR analysis is critical for confirming its identity and purity.
This document details the characteristic ¹H and ¹³C NMR signatures of 1,4-dimethylindoline, explains the rationale behind the spectral assignments, and provides a robust experimental protocol for data acquisition.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering system is applied to the 1,4-dimethylindoline structure. The diagram below illustrates this convention, which will be used for all spectral assignments throughout this guide.
Caption: IUPAC numbering of the 1,4-dimethylindoline scaffold.
Experimental Protocol for NMR Analysis
The quality and reliability of NMR data are directly dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol provides a self-validating system for acquiring high-quality spectra.
A. Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the 1,4-dimethylindoline sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the convenient chemical shift of its residual peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C).[1][2]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample dissolves completely, forming a clear, homogeneous solution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, 5 mm NMR tube.[3]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, referencing to the residual solvent peak is standard practice.[4]
B. Data Acquisition Parameters
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.[5]
-
Temperature: Standard analyses are typically conducted at room temperature (e.g., 298 K or 25 °C).[6][7]
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse (zg) sequence.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: ~1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds.
-
Number of Scans: 1024 or higher, as the ¹³C nucleus is significantly less sensitive than ¹H.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 1,4-dimethylindoline is expected to show six distinct signals, corresponding to the six unique proton environments in the molecule. The electron-donating nature of the nitrogen atom and the methyl groups significantly influences the chemical shifts, particularly for the protons on the five-membered ring and the aromatic ring.
A. Predicted Signals and Assignments
The analysis below is based on established principles of chemical shifts and spin-spin coupling.[8][9]
-
Aromatic Protons (H-5, H-6, H-7): The aromatic region (typically δ 6.5-8.0 ppm) will feature signals for the three protons on the benzene ring. The C4-methyl group is an electron-donating group, which tends to shield adjacent protons (increase electron density), shifting them upfield (to lower ppm values).
-
H-7: This proton is ortho to the nitrogen-bearing carbon (C7a) and will appear as a doublet, coupled to H-6. Its chemical shift is expected to be around δ 6.9-7.1 ppm.
-
H-6: This proton is coupled to both H-5 and H-7, and should therefore appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is expected in the region of δ 6.6-6.8 ppm.
-
H-5: This proton is ortho to the C4-methyl group and will be a doublet coupled to H-6. It is expected to be the most upfield of the aromatic protons, around δ 6.5-6.7 ppm.
-
-
Aliphatic Protons (H-2, H-3): These protons are on the saturated, five-membered ring and are significantly influenced by the adjacent nitrogen atom.
-
H-2: The two protons on C2 are adjacent to the nitrogen atom, which deshields them, shifting them downfield relative to typical alkanes. They are coupled to the H-3 protons and should appear as a triplet around δ 3.2-3.4 ppm.
-
H-3: The two protons on C3 are coupled to the H-2 protons and will also appear as a triplet, but further upfield than H-2, around δ 2.8-3.0 ppm.
-
-
Methyl Protons (N-CH₃, C4-CH₃):
-
N-CH₃: The methyl group attached to the nitrogen is deshielded and will appear as a sharp singlet in the region of δ 2.7-2.9 ppm.
-
C4-CH₃: The methyl group on the aromatic ring is in a more shielded environment and will appear as a sharp singlet further upfield, around δ 2.2-2.4 ppm.
-
B. Summary of ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.00 | d | ~7.5 | 1H | H-7 |
| ~6.70 | t | ~7.5 | 1H | H-6 |
| ~6.60 | d | ~7.5 | 1H | H-5 |
| ~3.30 | t | ~8.0 | 2H | H-2 |
| ~2.90 | t | ~8.0 | 2H | H-3 |
| ~2.80 | s | - | 3H | N-CH₃ |
| ~2.30 | s | - | 3H | C4-CH₃ |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For 1,4-dimethylindoline, all ten carbon atoms are chemically non-equivalent, and thus ten distinct signals are expected.
A. Predicted Signals and Assignments
Assignments are based on typical chemical shift ranges for carbons in different chemical environments (aliphatic, aromatic, attached to heteroatoms).[2][10][11]
-
Quaternary Aromatic Carbons (C3a, C4, C7a):
-
C7a: This carbon is attached to the nitrogen atom and is significantly deshielded, appearing furthest downfield among the aromatic carbons, likely around δ 150-153 ppm.
-
C4: The carbon bearing the methyl group is expected around δ 130-135 ppm.
-
C3a: The other bridgehead carbon is expected in the region of δ 128-132 ppm.
-
-
Aromatic CH Carbons (C5, C6, C7):
-
These carbons typically resonate between δ 110-130 ppm.
-
C7: Expected around δ 125-128 ppm.
-
C6: Expected around δ 122-125 ppm.
-
C5: Expected to be the most upfield aromatic CH, around δ 115-120 ppm, due to the influence of the adjacent methyl-bearing carbon.
-
-
Aliphatic Carbons (C2, C3):
-
C2: This carbon is directly attached to the nitrogen and is deshielded, appearing around δ 55-60 ppm.
-
C3: This carbon is further from the nitrogen and appears more upfield, around δ 30-35 ppm.
-
-
Methyl Carbons (N-CH₃, C4-CH₃):
-
N-CH₃: The nitrogen-attached methyl carbon is deshielded compared to a typical alkyl methyl group, appearing around δ 35-40 ppm.
-
C4-CH₃: The aromatic methyl carbon is more shielded, appearing in the typical alkyl region around δ 20-25 ppm.
-
B. Summary of ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C7a |
| ~133.0 | C4 |
| ~130.0 | C3a |
| ~127.0 | C7 |
| ~124.0 | C6 |
| ~118.0 | C5 |
| ~57.0 | C2 |
| ~38.0 | N-CH₃ |
| ~32.0 | C3 |
| ~22.0 | C4-CH₃ |
Integrated Workflow for Structural Confirmation
The process of NMR characterization follows a logical sequence from sample handling to final data interpretation. This workflow ensures that the resulting structural assignment is robust and scientifically valid.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of 1,4-dimethylindoline provide a unique and definitive fingerprint for its structural confirmation. The ¹H spectrum is characterized by three distinct regions corresponding to the aromatic, aliphatic ring, and methyl protons, with predictable multiplicities and coupling constants. The ¹³C spectrum confirms the presence of ten unique carbon environments, with chemical shifts that are highly sensitive to the electronic effects of the nitrogen atom and methyl substituents. By following the detailed protocols and interpretative logic presented in this guide, researchers can confidently characterize this and related indoline structures, ensuring the integrity of their scientific and developmental work.
References
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American Chemical Society. (2023, March 6). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts. [Link]
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MDPI. (2021, November 1). Transition-Metal-Free Access to 2-Substituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. [Link]
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